

Application Notes: Cell Viability Assessment Following Amiloride Hydrochloride Treatment

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Compound of Interest

Compound Name: Amiloride Hydrochloride

Cat. No.: B1667096

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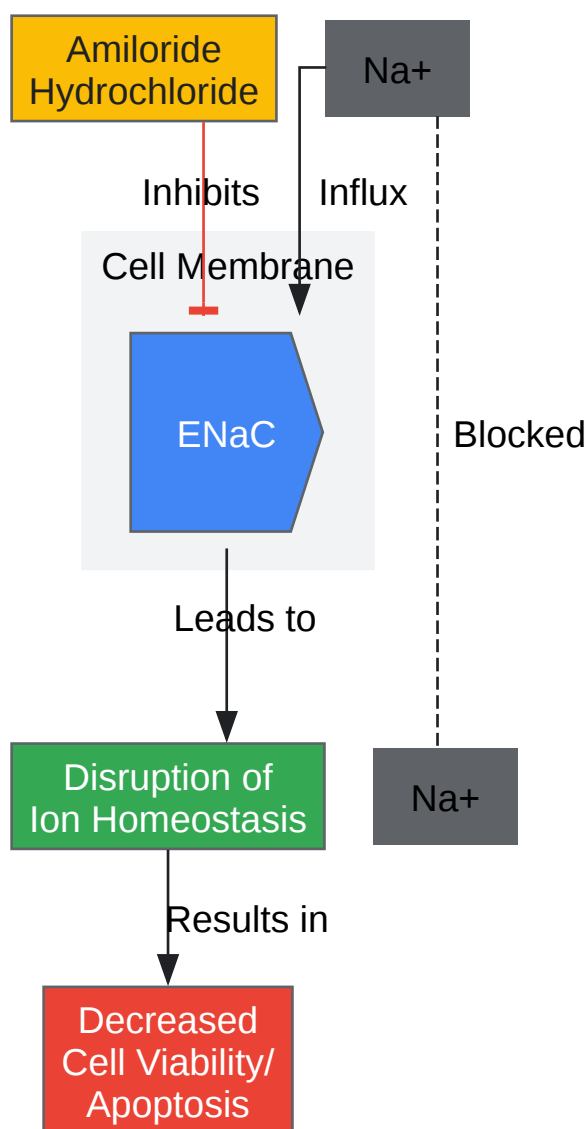
Introduction

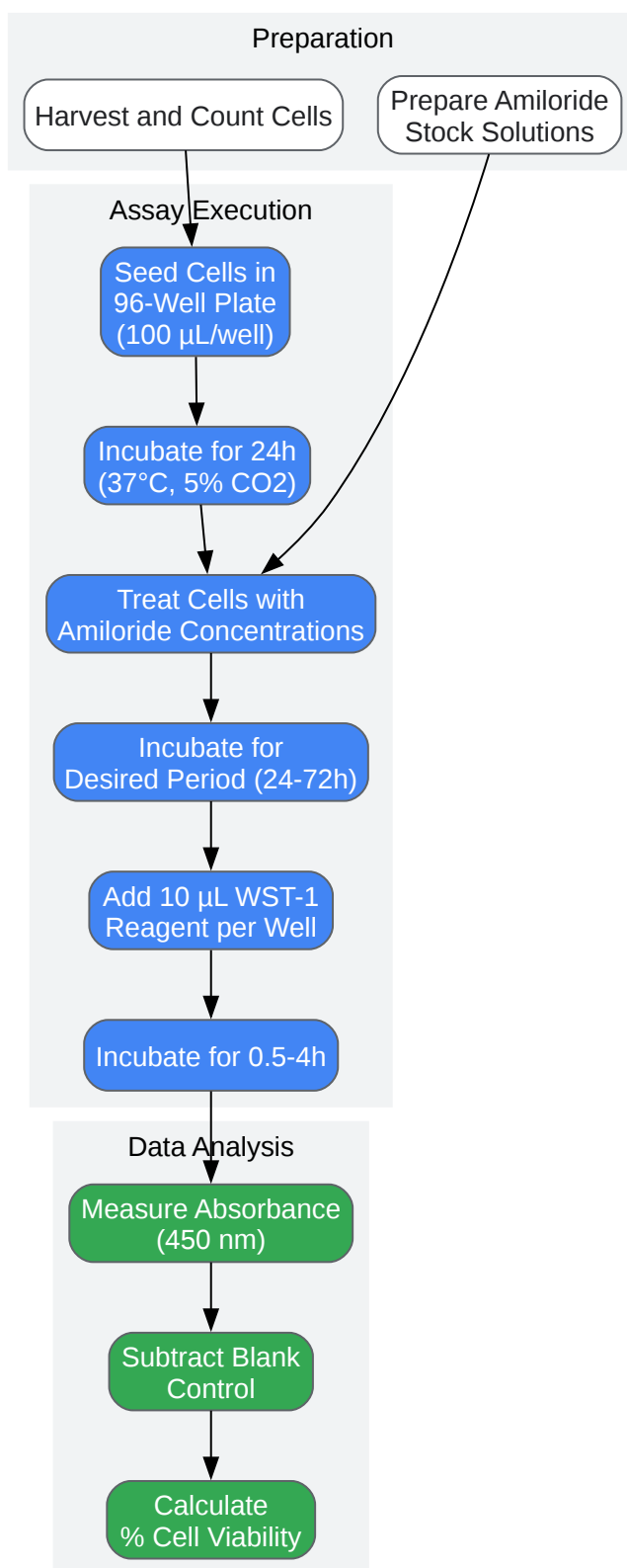
Amiloride Hydrochloride is a potassium-sparing diuretic that functions by inhibiting sodium channels.[1][2] Its primary mechanism of action involves blocking the epithelial sodium channel (ENaC), which plays a crucial role in sodium reabsorption.[2][3][4] Beyond its diuretic effects, Amiloride has been investigated for its potential to influence cell proliferation and induce apoptosis, making it a compound of interest in various research fields, including cancer biology.[1][5] This document provides a detailed protocol for assessing the effect of **Amiloride Hydrochloride** on cell viability using a WST-1 based assay, a common colorimetric method for quantifying metabolically active cells.

The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[7] This allows for a quantitative measurement of cell viability after treatment with **Amiloride Hydrochloride**.

Signaling Pathway of Amiloride Hydrochloride

Amiloride Hydrochloride's primary target is the epithelial sodium channel (ENaC) on the cell membrane. By blocking this channel, it prevents the influx of sodium ions (Na⁺) into the cell. This disruption of ion balance can lead to downstream effects on intracellular pH, cell volume, and other signaling pathways, ultimately impacting cell survival and proliferation.





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